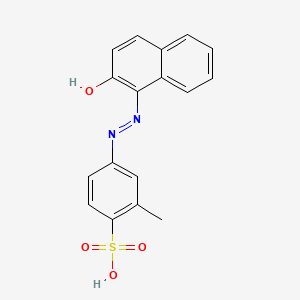
C5Skp97smc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a synthetic organic compound primarily used as a pigment in various industrial applications. The compound is characterized by its vibrant red color and is commonly used in the production of inks, coatings, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 51 Free Acid involves a series of chemical reactions starting from basic aromatic compounds. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of Pigment Red 51 Free Acid is carried out in large-scale reactors. The process involves the controlled addition of reagents to ensure high yield and purity of the final product. The reaction mixture is then subjected to filtration, washing, and drying to obtain the pigment in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pigment Red 51 Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pigment Red 51 Free Acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and color properties.
Industry: It is widely used in the production of paints, coatings, and plastics due to its vibrant color and stability.
Mechanism of Action
The mechanism by which Pigment Red 51 Free Acid exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic red color. This property is utilized in various applications, including colorimetric analysis and staining techniques.
Comparison with Similar Compounds
Similar Compounds
Pigment Red 48: Similar in structure but differs in the substituents on the aromatic rings.
Pigment Red 53: Another similar compound with different functional groups attached to the aromatic rings.
Uniqueness
Pigment Red 51 Free Acid is unique due to its specific molecular structure, which imparts its vibrant red color and stability. Its chemical properties make it suitable for a wide range of applications, from industrial uses to scientific research.
Properties
CAS No. |
25705-30-0 |
|---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(7-9-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)6-8-15(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
CVHRCIIWBOITNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















